molecular formula C11H14O2 B8792786 2,3,4,5-Tetramethylbenzoic acid CAS No. 2529-39-7

2,3,4,5-Tetramethylbenzoic acid

Cat. No. B8792786
M. Wt: 178.23 g/mol
InChI Key: JEBOPSGVIIUIQD-UHFFFAOYSA-N
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Patent
US05492690

Procedure details

A 3 L 3-necked flask is equipped with a condenser, argon inlet, thermowell, magnetic stirrer. The flask is purged with argon then charged with 2,3,4,5-tetramethylbenzoic acid (138.3 g, 0.776 mol), methylene chloride (1.5 L), thionyl chloride (73.5 mL, 1.01 mol) and N, N-dimethylformamide (2.0 mL, 0.026 mol). The resulting suspension is heated to reflux, after a clear solution is formed, heating is continued for 3.5 hours. The solution is allowed to cool then concentrated in vacuo. Last traces of thionyl chloride are removed by co-distillation with toluene (2×100 mL). The remaining oil is dried under high vacuum then used without further purification. Additional reactions are carded out to produce a total of 218 g of 2,3,4,5-tetramethylbenzoyl chloride.
Quantity
138.3 g
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([CH3:13])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>CN(C)C=O.C(Cl)Cl>[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([CH3:13])=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
138.3 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C(=C1C)C)C
Name
Quantity
73.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 mL
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L 3-necked flask is equipped with a condenser, argon inlet
CUSTOM
Type
CUSTOM
Details
The flask is purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
after a clear solution is formed
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Last traces of thionyl chloride are removed by co-distillation with toluene (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The remaining oil is dried under high vacuum
CUSTOM
Type
CUSTOM
Details
then used without further purification

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=C(C(=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 218 g
YIELD: CALCULATEDPERCENTYIELD 142.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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